molecular formula C5H8N4S B1313721 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine CAS No. 639782-44-8

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine

Cat. No. B1313721
M. Wt: 156.21 g/mol
InChI Key: GLAHJFGEMLNJEJ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine” is a complex organic compound. It belongs to the class of heterocyclic compounds, which are well-known components of various biologically active compounds . Nitrogen-containing hetero aromatics such as triazole and pyrazole are known to impart biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Aryl-2-methylbutan-2-ols with methoxy or methylenedioxy substituents participate in the Graf–Ritter reaction with methyl thiocyanate in the presence of an acid (H2SO4, MeSO3H) forming 1-methylsulfanyl-2-benzazepines in low yields (11–35%), which undergo cyclization with benzhydrazide or hetarenecarboxylic acid hydrazides upon reflux in o-dichlorobenzene into the corresponding 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine” is complex due to the presence of multiple heterocyclic rings. The compound contains a seven-membered 2-benzazepine ring . The structure also includes a triazole ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine” are complex and involve multiple steps. The synthesis involves the Graf–Ritter reaction with methyl thiocyanate in the presence of an acid, followed by cyclization with benzhydrazide or hetarenecarboxylic acid hydrazides .

Scientific Research Applications

Heterocyclic Chemistry

  • Summary of the Application : The compound “6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine” is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry due to their diverse biological activities.
  • Methods of Application or Experimental Procedures : The synthesis of this compound involves the Graf–Ritter reaction with methyl thiocyanate in the presence of an acid (H2SO4, MeSO3H) forming 1-methylsulfanyl-2-benzazepines in low yields (11–35%), which undergo cyclization with benzhydrazide or hetarenecarboxylic acid hydrazides upon reflux in o-dichlorobenzene into the corresponding 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo3,4-abenzazepines (45–74% yields) .
  • Results or Outcomes Obtained : The result of this process is the formation of 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo3,4-abenzazepines .

Influenza Treatment

  • Summary of the Application : The compound has been studied in vitro against the influenza A/Puerto Rico/8/34 (H1N1) virus to determine its ability to effectively block the active site of the M2 protein and inhibit the neuraminidase enzyme .
  • Results or Outcomes Obtained : The outcomes of these studies are not specified in the available literature .

Synthesis of Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine)

  • Summary of the Application : The compound is used in the synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .
  • Results or Outcomes Obtained : The result of this process is the formation of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .

Energetic Materials

  • Summary of the Application : The compound is considered for use in the development of very thermostable energetic materials .
  • Results or Outcomes Obtained : The compound, along with others, has been highlighted for its application potential as energetic materials due to its good thermal stability and comparable detonation properties .

Synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines

  • Summary of the Application : The compound is used in the synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with NH2NH2·H2O as was described for isoquinoline derivatives .
  • Results or Outcomes Obtained : The result of this process is the formation of 3-methylsubstituted or C-3-unsubstituted 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines .

Synthesis of New Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) Derivatives

  • Summary of the Application : The compound is used in the synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .
  • Results or Outcomes Obtained : The result of this process is the formation of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .

properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-4-7-8-5-9(4)2-1-3-10-5/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHJFGEMLNJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457868
Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine

CAS RN

639782-44-8
Record name 5H-1,2,4-Triazolo[3,4-b][1,3]thiazin-3-amine, 6,7-dihydro-
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Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
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